molecular formula C10H2Cl2N4O4 B14159137 2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride CAS No. 59157-06-1

2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride

Cat. No.: B14159137
CAS No.: 59157-06-1
M. Wt: 313.05 g/mol
InChI Key: DSXPZEAWGCENHU-UHFFFAOYSA-N
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Description

2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its structure consists of a tricyclic framework with multiple nitrogen atoms, making it an interesting subject for research in coordination chemistry and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. For instance, the use of strong acids or bases can promote the cyclization process, while maintaining the integrity of the functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine-containing compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential drug development.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving nitrogen metabolism.

    Industry: It is used in the development of high-energy materials and advanced polymers.

Mechanism of Action

The mechanism by which 2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple nitrogen atoms allow it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

    5,7-dioxo-1,4,8,11-tetraazacyclotetradecane: Another macrocyclic compound with similar nitrogen-rich structure.

    2,6-dihydoxyanthraquinone: Known for forming complexes with nitrogen-containing macrocycles.

    4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane: A high-energy density material with a similar tricyclic framework.

Uniqueness

What sets 2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride apart is its specific arrangement of nitrogen atoms and functional groups, which confer unique chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metals and its potential pharmaceutical properties make it a compound of significant interest in scientific research .

Properties

CAS No.

59157-06-1

Molecular Formula

C10H2Cl2N4O4

Molecular Weight

313.05 g/mol

IUPAC Name

2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride

InChI

InChI=1S/C10H2Cl2N4O4/c11-7(17)3-5-10(20)16-2-14-4(8(12)18)6(16)9(19)15(5)1-13-3/h1-2H

InChI Key

DSXPZEAWGCENHU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2N1C(=O)C3=C(N=CN3C2=O)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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